molecular formula C8H16N2O2 B1295877 N'-butyrylbutanohydrazide CAS No. 4853-66-1

N'-butyrylbutanohydrazide

Cat. No.: B1295877
CAS No.: 4853-66-1
M. Wt: 172.22 g/mol
InChI Key: YSGWZHXCNJWCBN-UHFFFAOYSA-N
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Description

N’-Butyrylbutanohydrazide is an organic compound with the molecular formula C8H16N2O2 It is a derivative of butanoic acid and hydrazine, characterized by the presence of a butyryl group attached to a butanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Butyrylbutanohydrazide can be synthesized through the reaction of butanoic acid with hydrazine. The process typically involves the following steps:

    Esterification: Butanoic acid is first converted to butanoic acid ester using an alcohol and an acid catalyst.

    Hydrazinolysis: The ester is then reacted with hydrazine to form the hydrazide. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of N’-butyrylbutanohydrazide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N’-Butyrylbutanohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Butanoic acid derivatives.

    Reduction: Butylamine derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

N’-Butyrylbutanohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’-butyrylbutanohydrazide involves its ability to form hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon. The resulting hydrazone can further participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • N’-Butyrylbenzohydrazide
  • N’-Butyrylisobutanohydrazide
  • N’-Butyrylpentanohydrazide

Comparison: N’-Butyrylbutanohydrazide is unique due to its specific butyryl and butanohydrazide structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N'-butanoylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-5-7(11)9-10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGWZHXCNJWCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285824
Record name n'-butyrylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4853-66-1
Record name NSC42946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n'-butyrylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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